The synthesis of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane can be achieved through several methods, often involving the use of chiral catalysts or reagents to ensure the desired stereochemistry. One common synthetic route involves the following steps:
Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity, typically requiring careful monitoring and adjustments throughout the process .
The molecular structure of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane features a six-membered ring characteristic of tetrahydropyrans. Key structural details include:
The structural representation can be summarized with its SMILES notation: CC(C)=C[C@@H]1C[C@@H](C)CCO1
, indicating the stereochemical configuration around the chiral centers .
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane can participate in various chemical reactions due to its functional groups:
The mechanism of action for (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane primarily revolves around its reactivity as an electrophile or nucleophile in organic reactions:
These mechanisms are fundamental in synthetic organic chemistry, allowing for the construction of complex molecules from simpler precursors .
Key physical and chemical properties of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane include:
Property | Value |
---|---|
Molecular Weight | 154.25 g/mol |
Boiling Point | Not specifically documented |
Melting Point | Not specifically documented |
Density | Not specifically documented |
Solubility | Soluble in organic solvents |
Purity | 97% (commercial grade) |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane has several scientific applications:
Research into its properties and reactions continues to expand its potential uses in various fields including materials science and medicinal chemistry .
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0